Methyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxepine ring system, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of the amido and ester functional groups further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxepine ring system This step is crucial as it defines the core structure of the compound
Industrial Production Methods
Industrial production of METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amido group to an amine or reduce the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including its effects on enzymes and receptors.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating its signaling pathways .
Comparison with Similar Compounds
METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives and related compounds:
Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate: Similar structure but different substitution pattern on the benzene ring.
Methyl (6S)-6-methyl-2-(7-methyl-1-benzoxepine-4-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a benzothiophene ring instead of a benzene ring.
Properties
Molecular Formula |
C20H17NO4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 2-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO4/c1-13-7-8-18-15(11-13)12-14(9-10-25-18)19(22)21-17-6-4-3-5-16(17)20(23)24-2/h3-12H,1-2H3,(H,21,22) |
InChI Key |
XQVKRNNQYZEIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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